molecular formula C17H23NO3 B2661081 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone CAS No. 1351633-40-3

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone

Cat. No. B2661081
CAS RN: 1351633-40-3
M. Wt: 289.375
InChI Key: KIJVULYEJUWCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications.

Mechanism of Action

The exact mechanism of action of 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body, which can lead to the inhibition of cell growth and the induction of cell death in certain types of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone can have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in certain types of cancer cells, inhibit the growth of bacteria and fungi, and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone in lab experiments is its unique structure, which allows for the study of its potential applications in a variety of scientific fields. However, one limitation is the lack of understanding of its exact mechanism of action, which can make it difficult to determine its full potential.

Future Directions

There are several potential future directions for the study of 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to study its potential use as an antimicrobial or antifungal agent. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other scientific fields.

Synthesis Methods

The synthesis of 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone involves the reaction of 2-(m-tolyl)acetonitrile with 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-amine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone has been studied for its potential use in various scientific research fields. It has been found to have antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-13-5-4-6-14(7-13)8-15(19)18-9-17(10-18)11-20-16(2,3)21-12-17/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJVULYEJUWCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC3(C2)COC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.